- Regioselective reductive transamination of peptidic amides enabled by a dual Zr(IV)-H catalysis, Chem, 2023, 9(4), 869-880

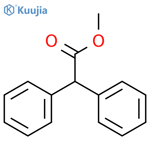

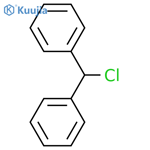

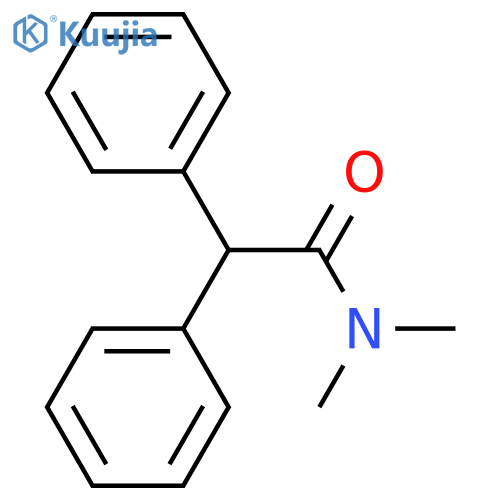

Cas no 957-51-7 (Diphenamid)

Diphenamid Propiedades químicas y físicas

Nombre e identificación

-

- Diphenamid

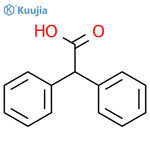

- N,N-Dimethyl-2,2-diphenylacetamide

- Diphenamid Solution

- Diphenamid Standard

- 2,2-diphenyl-N,N-dimethylacetamide

- 80w

- Dif 4

- Dimid

- diphenylamide

- Dymid

- ENIDE

- Fenam

- N,N-dimethyl-2,2-diphenyl-acetamide

- N,N-dimethyldiphenylacetamide

- N,N-dimethyl-α-phenylbenzeneacetamide

- rideon

- u4513

- zarur

- Acetamide, N,N-dimethyl-2,2-diphenyl- (8CI)

- Diphenamide (6CI, 7CI)

- N,N-Dimethyl-α-phenylbenzeneacetamide (ACI)

- Diherbid

- Diphenylacetic acid dimethylamide

- Enide 50

- Enide 50W

- L 34314

- Lilly 34,314

- N,N-Dimethyl-α,α-diphenylacetamide

-

- MDL: MFCD00008321

- Renchi: 1S/C16H17NO/c1-17(2)16(18)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,1-2H3

- Clave inchi: QAHFOPIILNICLA-UHFFFAOYSA-N

- Sonrisas: O=C(C(C1C=CC=CC=1)C1C=CC=CC=1)N(C)C

Atributos calculados

- Calidad precisa: 239.13100

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 18

- Cuenta de enlace giratorio: 4

- Complejidad: 244

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Carga superficial: 0

- Recuento de constructos de variantes mutuas: nothing

- Xlogp3: nothing

Propiedades experimentales

- Color / forma: Pure product is white crystal

- Denso: 1.1700

- Punto de fusión: 132-136 °C (lit.)

- Punto de ebullición: 381.97°C (rough estimate)

- índice de refracción: 1.5500 (estimate)

- Estabilidad / vida útil: Stable. Incompatible with strong oxidizing agents, strong bases.

- PSA: 20.31000

- Logp: 2.90670

- Merck: 13,3339

- Disolución: In acetone at room temperaturesolubility15%,xylene3%,Dimethylformamide165g/L.

Diphenamid Información de Seguridad

-

Símbolo:

- Palabra de señal:Warning

- Instrucciones de peligro: H302,H412

- Declaración de advertencia: P273

- Número de transporte de mercancías peligrosas:NONH for all modes of transport

- Wgk Alemania:2

- Código de categoría de peligro: 22-52/53

- Instrucciones de Seguridad: S26; S37/39; S36/37/39

- Rtecs:AB8050000

-

Señalización de mercancías peligrosas:

- Toxicidad:LD50 orally in rats: 700 mg/kg (Bailey, White)

- Condiciones de almacenamiento:Room temperature storage

- Términos de riesgo:R22; R52/53

Diphenamid Datos Aduaneros

- Código HS:2924299037

- Datos Aduaneros:

China Customs Code:

2924299037Overview:

2924299037. lufenuron \Dibenzoyl oxalamide\Bisacylcahlor, etc. [including Chlorpyrifos\triflumuron \niclosamide \Chlorpyrifos]. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:S(Import and Export Pesticide Registration Certificate). Minimum tariff:6.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to, packing

Regulatory conditions:

S.Import and Export Pesticide Registration Certificate

Summary:

2924299037 2-chloro-n-((4-(trifluoromethoxy)phenyl)carbamoyl)benzamide.supervision conditions:s(import or export registration certificate for pesticides).VAT:17.0%.tax rebate rate:9.0%.MFN tarrif:6.5%.general tariff:30.0%

Diphenamid PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| TRC | D492295-1g |

Diphenamid |

957-51-7 | 1g |

$ 385.00 | 2022-06-05 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-239797-250mg |

Diphenamid, |

957-51-7 | 250mg |

¥158.00 | 2023-09-05 | ||

| TRC | D492295-100mg |

Diphenamid |

957-51-7 | 100mg |

$75.00 | 2023-05-18 | ||

| TRC | D492295-250mg |

Diphenamid |

957-51-7 | 250mg |

$133.00 | 2023-05-18 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-DS154-0.5ml |

Diphenamid |

957-51-7 | 1000ug/ml in Acetone | 0.5ml |

¥652.0 | 2022-02-28 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D114516-250mg |

Diphenamid |

957-51-7 | 250mg |

¥819.90 | 2023-09-03 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D128244-1ml |

Diphenamid |

957-51-7 | 1000ug/ml in Acetone | 1ml |

¥391.90 | 2023-09-03 | |

| TRC | D492295-2.5g |

Diphenamid |

957-51-7 | 2.5g |

$ 800.00 | 2023-09-07 | ||

| A2B Chem LLC | AX62426-10mg |

Diphenamid Standard |

957-51-7 | 10mg |

$75.00 | 2024-07-18 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-239797-250 mg |

Diphenamid, |

957-51-7 | 250MG |

¥158.00 | 2023-07-10 |

Diphenamid Métodos de producción

Synthetic Routes 1

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C → rt; overnight, rt

1.3 Reagents: Sodium carbonate Solvents: Water ; rt

Synthetic Routes 2

Synthetic Routes 3

Synthetic Routes 4

Synthetic Routes 5

- Simultaneous preparation of carboxylic acid amides and sodium cyanate, Hungary, , ,

Synthetic Routes 6

- Photostimulated reactions of N,N-disubstituted amide enolate anions with haloarenes by the SRN1 mechanism in liquid ammonia, Journal of Organic Chemistry, 1980, 45(7), 1239-41

Synthetic Routes 7

- The mechanism of sodium borohydride reduction of N,N-dimethyl-2-chloro-2,2-diphenylacetamide, revisited, Journal of Chemical Research, 1980, (8),

Synthetic Routes 8

- Anomalous substitutions and reductive dehalogenations of α,α-diaryl-α-halogeno-N,N-dimethylacetamides by methoxide, Tetrahedron Letters, 1977, (13), 1151-4

Synthetic Routes 9

- Single electron transfer-initiated thermal reactions of arylmethyl halides. Part 8. The reaction of 2-halo-N,N-dimethyl-2,2-diphenylacetamides with sodium methoxide in 2,2-dimethoxypropane. The effects of added acetone, temperature elevation, and of the nature of the halogen. Refinement of the reaction mechanism, Journal of the Chemical Society, 1984, (12), 1927-36

Synthetic Routes 10

1.2 Reagents: Water ; 20 min, 90 °C

1.3 12 h, 90 °C

1.4 Solvents: Water

- Direct defluorinative amidation-hydrolysis reaction of gem-difluoroalkenes with N,N-dimethylformamide, and primary and secondary amines, Organic & Biomolecular Chemistry, 2018, 16(44), 8546-8552

Synthetic Routes 11

1.2 Reagents: Sodium chloride Solvents: Water

- Preparation of α-deuterated carboxylic acid derivative compound and deuterated medicine, China, , ,

Synthetic Routes 12

Synthetic Routes 13

Synthetic Routes 14

Synthetic Routes 15

- A convenient procedure for preparation of diphenylacetamide derivatives, Synthetic Communications, 1982, 12(3), 201-8

Synthetic Routes 16

- Hexagonal Mesoporous Silica Supported Ultrasmall Copper Oxides for Oxidative Amidation of Carboxylic Acids, ACS Sustainable Chemistry & Engineering, 2018, 6(10), 12935-12945

Synthetic Routes 17

- Palladium-complex-catalyzed reactions of ketenes with allylic carbonates or acetates. Novel syntheses of α-allylated carboxylic esters and 1,3-dienes, Journal of Organic Chemistry, 1987, 52(9), 1695-9

Synthetic Routes 18

Synthetic Routes 19

- Palladium-catalyzed conversion of benzylic and allylic halides into α-aryl and β,γ-unsaturated tertiary amides by the use of a carbamoylsilane, Journal of Organic Chemistry, 2005, 70(22), 9048-9050

Synthetic Routes 20

Diphenamid Raw materials

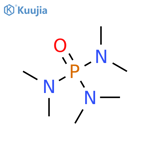

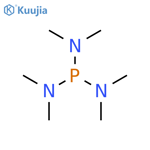

- Tris(dimethylamino)phosphine

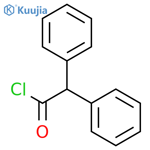

- Diphenylacetyl chloride

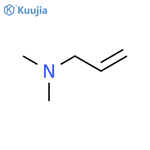

- N,N-Dimethylprop-2-en-1-amine

- Benzeneacetamide, α-chloro-N,N-dimethyl-α-phenyl-

- 2,2-Diphenylethenone

- Hexamethylphosphoramide

- Methyl 2,2-Diphenylacetate

- 2,2-diphenylacetic acid

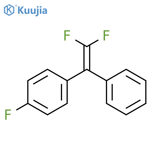

- 1-(2,2-difluoro-1-phenyl-vinyl)-4-fluoro-benzene

- Chlorodiphenylmethane

-

Diphenamid Preparation Products

Diphenamid Literatura relevante

-

Christian A. Fischer,Andreas R?sch,Holger Elsen,Gerd Ballmann,Michael Wiesinger,Jens Langer,Christian F?rber,Sjoerd Harder Dalton Trans. 2019 48 6757

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki,Masahiro Terada Chem. Commun. 2016 52 12513

-

Kenneth J. Lotito,Jonas C. Peters Chem. Commun. 2010 46 3690

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki,Masahiro Terada Chem. Commun. 2016 52 12513

-

Daniele Ragno,Anna Zaghi,Graziano Di Carmine,Pier Paolo Giovannini,Olga Bortolini,Marco Fogagnolo,Alessandra Molinari,Alessandro Venturini,Alessandro Massi Org. Biomol. Chem. 2016 14 9823

957-51-7 (Diphenamid) Productos relacionados

- 55-21-0(Benzamide)

- 824-75-9(4-Fluorobenzamide)

- 1396573-11-7(N-[4-(acetamidosulfonyl)phenyl]-5-oxo-1,4-thiazepane-3-carboxamide)

- 2171905-08-9(2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxy-N-phenylacetamido}acetic acid)

- 1891160-02-3(2-(4,4-dioxo-1,4lambda6-oxathian-2-yl)acetic acid)

- 2137089-68-8(4-Oxazolecarboxylic acid, 5-[(1R)-1-amino-2-(1H-imidazol-5-yl)ethyl]-)

- 869472-66-2(2-Chloro-N-Cyclohexyl-N-(4-Fluorophenyl)MethylAcetamide)

- 850929-80-5(ethyl 3-4-(2,5-dioxopyrrolidin-1-yl)benzamido-1H-indole-2-carboxylate)

- 2308465-68-9((3S)-3-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methylpentanoic acid)

- 377084-04-3(3-4-(dimethylamino)phenylpropanal)